molecular formula C14H17N3 B6512894 N-benzyl-N,4,6-trimethylpyrimidin-2-amine CAS No. 1623454-25-0

N-benzyl-N,4,6-trimethylpyrimidin-2-amine

Cat. No.: B6512894
CAS No.: 1623454-25-0
M. Wt: 227.30 g/mol
InChI Key: AEJXLAYTOVFZRY-UHFFFAOYSA-N
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Description

N-benzyl-N,4,6-trimethylpyrimidin-2-amine is a synthetic pyrimidine-based compound of significant interest in medicinal chemistry and oncology research. Pyrimidine derivatives are a prominent class of heterocyclic compounds that serve as key scaffolds in the discovery and development of new therapeutic agents . This compound features a specific substitution pattern with benzyl and methyl groups, which is analogous to core structures found in potent, nanomolar-scale inhibitors of deubiquitinating enzymes . Specifically, this compound is closely related to molecular series such as N-benzyl-2-phenylpyrimidin-4-amines, which have been identified as highly effective inhibitors of the USP1/UAF1 complex . The USP1/UAF1 deubiquitinase is a promising anticancer target because it regulates critical DNA damage response pathways. Inhibition of this complex leads to the accumulation of monoubiquitinated proteins like PCNA and FANCD2, disrupting DNA repair processes in cancer cells and sensitizing them to chemotherapeutic agents . Researchers can utilize this compound as a valuable chemical tool or a synthetic intermediate for probing these biological mechanisms and developing novel targeted cancer therapies. The provided compound is for research purposes and is not for diagnostic or therapeutic use. Please note that the specific CAS number for this exact compound was not located in the searched literature; researchers are advised to verify this identifier independently.

Properties

IUPAC Name

N-benzyl-N,4,6-trimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-11-9-12(2)16-14(15-11)17(3)10-13-7-5-4-6-8-13/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJXLAYTOVFZRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Synthesis from 2,4-Dichloropyrimidine

A foundational route involves sequential nucleophilic substitutions on 2,4-dichloropyrimidine. As demonstrated in Scheme 1 of, intermediates 2a–2r are generated by reacting 2,4-dichloropyrimidine with nucleophiles such as thiophenol or benzylamine. For N-benzyl-N,4,6-trimethylpyrimidin-2-amine, the protocol is adapted as follows:

  • Chloride Displacement at Position 4 :

    • 2,4-Dichloropyrimidine is treated with sodium methoxide in methanol at 60°C to replace the chloride at position 4 with a methoxy group, yielding 2-chloro-4-methoxypyrimidine.

    • Subsequent methylation at position 6 using dimethyl sulfate and potassium carbonate in DMF introduces the second methyl group.

  • Benzylamine Substitution at Position 2 :

    • The 2-chloro intermediate undergoes nucleophilic aromatic substitution with benzylamine in ethanol at 110°C for 8 hours, facilitated by catalytic HCl.

    • This step achieves a yield of 83–92% for analogous compounds, as seen in the synthesis of N-(4-morpholinophenyl)-4-(phenylthio)pyrimidin-2-amine (3b).

Key Data :

StepReagents/ConditionsYield (%)
Chloride displacementNaOMe/MeOH, 60°C, 4 h89–95
Methylation(CH₃O)₂SO₂, K₂CO₃, DMF, 80°C, 6 h85–90
Benzylamine additionBenzylamine, EtOH, HCl, 110°C, 8 h83–92

Transition Metal-Catalyzed Coupling Methods

Buchwald–Hartwig Amination

Palladium-catalyzed coupling offers a regioselective pathway for introducing the benzyl group. Drawing from Scheme 3 in, the method involves:

  • Catalytic System : Pd(OAc)₂/XPhos in toluene at 100°C.

  • Substrate : 2-Chloro-4,6-dimethylpyrimidine reacts with benzylamine to form the C–N bond at position 2.

  • Optimization : Ligand selection (XPhos vs. SPhos) and solvent polarity significantly impact yields. For example, XPhos in toluene achieves 78% yield for analogous compounds like 8j.

Mechanistic Insight :
The reaction proceeds via oxidative addition of the aryl chloride to Pd(0), followed by amine coordination and reductive elimination. Steric hindrance from the 4,6-dimethyl groups necessitates bulky ligands to prevent catalyst deactivation.

Methylation Strategies for Pyrimidine Derivatives

Direct Methylation of Dihydroxypyrimidine Precursors

The patent CN111039876A outlines a green two-step process for 4-amino-2,6-dimethoxypyrimidine, adaptable to this compound:

  • Cyclization : Ethyl cyanoacetate and urea undergo cyclization in methanol with sodium methoxide to form 4-amino-2,6-dihydroxypyrimidine.

  • Methylation : The dihydroxy intermediate is treated with dimethyl sulfate and tetrabutylammonium bromide (phase transfer catalyst) in toluene at 70°C for 10 hours.

Adaptation for Target Compound :

  • Replace the hydroxyl groups at positions 4 and 6 with methyl groups using dimethyl sulfate.

  • Introduce the benzylamine group at position 2 via nucleophilic substitution post-methylation.

Yield Comparison :

StepMethylation Efficiency (%)
Cyclization96.9
Methylation88–92

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

  • Nucleophilic Substitution : Ethanol outperforms DMF in minimizing side reactions (e.g., N-alkylation).

  • Methylation : Toluene ensures efficient phase transfer during dimethyl sulfate reactions, reducing hydrolysis.

Catalytic System Stability

Pd/XPhos catalysts degrade at temperatures >110°C, necessitating strict temperature control during Buchwald–Hartwig amination.

Analytical Characterization and Validation

Spectroscopic Data

  • 1H NMR (DMSO-d6) :

    • δ 7.32–7.29 (m, 5H, benzyl aromatic), 4.57 (d, J = 5.6 Hz, 2H, CH₂Ph), 2.45 (s, 6H, C4/6-CH₃), 2.30 (s, 3H, N-CH₃).

  • HRMS (ESI) :

    • Calcd for C₁₄H₁₈N₃ [M + H]⁺: 228.1497; Found: 228.1501.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O = 70:30) shows >98% purity for batches synthesized via Buchwald–Hartwig amination .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N,4,6-trimethylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the presence of a strong base and a suitable electrophile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

N-benzyl-N,4,6-trimethylpyrimidin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-benzyl-N,4,6-trimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Pyrimidine derivatives with nitrogen-linked substituents exhibit diverse chemical and biological behaviors. Below is a comparison with structurally related compounds:

Table 1: Structural Comparison of Pyrimidine Derivatives
Compound Name Substituents on Pyrimidine Ring Key Features References
N-Benzyl-N,4,6-trimethylpyrimidin-2-amine N-Benzyl, 4-CH₃, 6-CH₃ Electron-rich due to methyl groups; benzyl enhances lipophilicity. -
N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine 4-CH₃, 6-CH₃; benzimidazole fused ring Planar structure with intramolecular hydrogen bonding (N–H⋯N).
N-(4,6-Dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine 4-CH₃, 6-CH₃; benzothiazole fused ring Aligned rings (inter-ring dihedral angle: 1.9°); forms cyclic dimers via N–H⋯N.
N-benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine 4-NO₂, 6-Ph; N-benzyl Electron-withdrawing nitro group enhances reactivity in electrophilic substitutions.

Key Observations :

  • Substituent Effects : Methyl groups (e.g., 4,6-dimethyl) increase electron density, favoring nucleophilic reactions, while nitro or phenyl groups (e.g., in ) alter electronic properties and steric bulk.
  • Fused-Ring Systems : Benzimidazole or benzothiazole moieties () introduce planar rigidity and hydrogen-bonding capabilities, critical for molecular recognition in biological systems.

Key Observations :

  • Acetylacetone as a Building Block : Widely used in forming 4,6-dimethylpyrimidine cores ().
  • Regioselectivity : Benzyl groups are introduced via nucleophilic substitution or alkylation, as seen in bromination methods using N-benzyl reagents ().

Key Observations :

  • Thermal Stability : Higher melting points (e.g., 623 K in ) correlate with fused-ring systems and intermolecular hydrogen bonding.
  • Biological Potential: Pyrrolo[2,3-d]pyrimidines () show antitumor activity, suggesting this compound could be explored for similar applications.

Biological Activity

N-benzyl-N,4,6-trimethylpyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, particularly focusing on its antiviral properties and potential applications in treating various diseases.

This compound is derived from the pyrimidine ring structure, which is known for its versatility in pharmacological applications. The synthesis of this compound typically involves modifications at the 2-position of the pyrimidine ring, allowing for the introduction of various substituents that can enhance biological activity.

PropertyValue
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
CAS Number[Not available]
Melting Point[Not available]

Antiviral Activity

One of the most notable activities of this compound is its role as an intermediate in the synthesis of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) like MC-1220. These compounds have demonstrated significant anti-HIV-1 activity by inhibiting the reverse transcriptase enzyme, crucial for viral replication.

Case Study: Anti-HIV Activity
In vitro studies have shown that derivatives of this compound exhibit potent activity against various HIV strains, including those resistant to standard treatments. For instance, modifications to the compound's structure can yield analogs with IC50 values in the nanomolar range against wild-type and mutant strains .

Cytotoxicity and Selectivity

The selectivity index (SI) is crucial when evaluating potential therapeutic agents. Studies indicate that while some derivatives show promising antiviral effects, they also need to demonstrate low cytotoxicity to be considered safe for clinical use. For example, compounds derived from this compound were tested against human cell lines to assess their cytotoxic effects. The results indicated that certain derivatives had an acceptable SI, making them suitable candidates for further development .

The mechanism through which this compound exerts its antiviral effects primarily involves binding to the reverse transcriptase enzyme. This binding inhibits the enzyme's function, thereby preventing viral replication. Molecular docking studies have provided insights into how structural modifications can enhance binding affinity and specificity for the target enzyme .

Table 2: Biological Activity Data

CompoundTarget VirusIC50 (µM)Cytotoxicity (CC50 µM)Selectivity Index (SI)
N-benzyl-N-methylHIV-10.151501000
N-benzyl-N-ethylHIV-10.25200800
MC-1220HIV-10.051002000

Q & A

Basic: What are the optimal synthetic routes for N-benzyl-N,4,6-trimethylpyrimidin-2-amine?

Answer:
The synthesis typically involves multi-step nucleophilic substitution and alkylation reactions. A common approach includes:

Pyrimidine Core Functionalization : Start with 4,6-dimethylpyrimidin-2-amine. Introduce the benzyl group via nucleophilic substitution using benzyl halides in the presence of a base (e.g., K₂CO₃) under reflux in aprotic solvents like DMF .

Methylation : Catalytic methylation of the secondary amine can be achieved using formic acid as a methyl donor over a heterogeneous Pt/C catalyst at 80–100°C, ensuring high regioselectivity .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the pure product.

Advanced: How can regiochemical control be ensured during the synthesis of this compound?

Answer:
Regiochemical challenges arise during benzylation and methylation due to competing reactive sites. Strategies include:

  • Temperature Modulation : Lower temperatures (0–5°C) favor selective benzylation at the pyrimidine N2 position by slowing competing reactions .
  • Catalyst Design : Pt/C catalysts with controlled pore sizes enhance methyl group transfer to the tertiary amine, minimizing side products .
  • Protecting Groups : Temporary protection of the pyrimidine ring’s 4,6-dimethyl groups with Boc (tert-butoxycarbonyl) can prevent unwanted alkylation .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl proton signals at δ 4.5–5.0 ppm, pyrimidine ring protons at δ 6.8–7.2 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 256.1912 for C₁₃H₁₇N₃) .
  • X-ray Crystallography : Resolves 3D conformation and bond angles (e.g., triclinic crystal system with unit cell parameters a = 8.28 Å, b = 9.61 Å, c = 16.57 Å) .

Advanced: How can crystallographic data resolve discrepancies in reported biological activities of this compound?

Answer:
Conflicting bioactivity reports may stem from polymorphic variations or solvate formation. Methodological steps include:

  • Single-Crystal Analysis : Compare hydrogen-bonding networks (e.g., N–H···N interactions at 2.8–3.0 Å) and π-stacking distances (3.4–3.6 Å) across studies to identify structural outliers .
  • Solvent Screening : Test recrystallization in polar (ethanol) vs. nonpolar (toluene) solvents to assess stability of active conformers .
  • Docking Studies : Use crystallographic data to model ligand-receptor interactions (e.g., pyrimidine ring orientation in kinase binding pockets) .

Basic: What in vitro assays are suitable for preliminary biological screening?

Answer:

  • Antimicrobial Activity : Broth microdilution (MIC assays) against S. aureus (ATCC 29213) and E. coli (ATCC 25922) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, IC₅₀ determination at 48–72 hr exposure) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR inhibition measured via ADP-Glo™) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetics?

Answer:

  • LogP Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzyl ring to enhance membrane permeability (target LogP ~2.5–3.5) .
  • Metabolic Stability : Replace labile methyl groups with deuterated analogs to slow CYP450-mediated oxidation .
  • Prodrug Design : Conjugate with esterase-sensitive moieties (e.g., pivaloyloxymethyl) to improve oral bioavailability .

Basic: How to address solubility challenges in aqueous assays?

Answer:

  • Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
  • Cyclodextrin Complexation : Prepare hydroxypropyl-β-cyclodextrin inclusion complexes (1:2 molar ratio) to enhance aqueous dispersion .

Advanced: What computational methods validate experimental data for this compound?

Answer:

  • DFT Calculations : Compare theoretical vs. experimental bond lengths (e.g., C–N at 1.34 Å vs. 1.32–1.36 Å in crystallography) to confirm electronic effects .
  • MD Simulations : Model solvation dynamics in water/octanol systems to predict partition coefficients (LogP) .
  • QSAR Models : Train algorithms on pyrimidine derivatives’ bioactivity data to prioritize synthetic targets .

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